molecular formula C10H12ClN3O B1308893 N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride CAS No. 1185300-67-7

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

Cat. No.: B1308893
CAS No.: 1185300-67-7
M. Wt: 225.67 g/mol
InChI Key: CGMVWQUXJQHUJK-UHFFFAOYSA-N
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Description

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride (NM1PO) is a synthetic compound that belongs to the class of oxadiazoles. It is used in a variety of scientific research applications, including the synthesis of novel compounds and the study of biochemical and physiological effects. NM1PO has been found to be a useful tool in the development of drug candidates and in the investigation of the mechanism of action of various compounds.

Scientific Research Applications

Synthesis and Characterization

The compound N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is related to a class of chemicals that have been synthesized and characterized through various chemical techniques. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compounds were synthesized via polyphosphoric acid condensation, yielding high results and characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin, & Kim, 2018). Similarly, another study synthesized a series of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines, showcasing a method for creating oxadiazole derivatives from benzimidazole (Vishwanathan & Gurupadayya, 2014).

Chemical Reactions and Mechanisms

Research has explored the reactions and mechanisms involving compounds similar to this compound. A study detailed a ring-fission/C–C bond cleavage reaction with an N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating complex chemical behaviors and proposing mechanisms for observed transformations (Jäger, Laggner, Mereiter, & Holzer, 2002).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving 1,3,4-oxadiazole rings have been developed for photocytotoxicity in red light and cellular imaging, indicating potential applications in medical research and therapy. These complexes show significant photocytotoxicity against various cell lines and can be ingested in the nucleus of cells, demonstrating their utility in apoptosis and generating reactive oxygen species (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Synthesis and Anticancer Evaluation

Compounds containing 1,3,4-oxadiazole rings have also been synthesized and evaluated for their anticancer activities. For example, a study designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Properties

IUPAC Name

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMVWQUXJQHUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-67-7
Record name methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
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